An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of N,N'-Diethylethylenediamine
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of N,N'-Diethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diethylethylenediamine (DEEDA) is a crucial building block in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its molecular structure, featuring two secondary amine functionalities, allows for its use as a versatile ligand and a precursor in the construction of more complex molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to N,N'-Diethylethylenediamine, detailing the reaction mechanisms, experimental protocols, and associated quantitative data. The methodologies discussed include alkylation of ethylenediamine (B42938) and its derivatives, reductive amination, and synthesis via nitrile intermediates, offering a comparative analysis to inform process development and optimization.
Introduction
N,N'-Diethylethylenediamine, a colorless to pale yellow liquid with a characteristic amine odor, is a symmetrical diamine with the chemical formula C₆H₁₆N₂. Its utility in organic synthesis is significant, particularly as a precursor for pharmaceuticals such as the anti-malarial drug chloroquine (B1663885) and as a ligand in coordination chemistry. The selection of an appropriate synthetic route is contingent upon factors such as precursor availability, desired scale, and economic viability. This document explores the core synthetic strategies for obtaining N,N'-Diethylethylenediamine, providing the necessary technical details for laboratory and process chemists.
Synthesis via Alkylation of Ethylenediamine and its Precursors
Direct alkylation of amines is a classical and widely practiced method for the formation of C-N bonds. Several variations of this approach are utilized for the synthesis of N,N'-Diethylethylenediamine.
Reaction of 2-Diethylaminoethyl Chloride Hydrochloride with Ammonia (B1221849)
This two-step industrial method involves the initial preparation of 2-diethylaminoethyl chloride hydrochloride, followed by amination.
Mechanism:
The synthesis begins with the chlorination of diethylaminoethanol using a chlorinating agent like thionyl chloride, which proceeds through a nucleophilic substitution mechanism. The resulting 2-diethylaminoethyl chloride hydrochloride is then subjected to nucleophilic attack by ammonia. The high pressure and temperature facilitate the displacement of the chloride ion by the amino group.
Experimental Protocol: [1]
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Step 1: Preparation of 2-diethylaminoethyl chloride hydrochloride:
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To a reaction vessel containing dichloromethane, add thionyl chloride and cool the mixture to -10 °C.
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Separately, prepare a solution of diethylaminoethanol in dichloromethane.
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Slowly add the diethylaminoethanol solution to the cooled thionyl chloride solution, maintaining the temperature between -10 °C and 20 °C over 1-2 hours.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Concentrate the reaction mixture under reduced pressure.
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Recrystallize the crude product from a low molecular weight alcohol or ester to obtain 2-diethylaminoethyl chloride hydrochloride.
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Step 2: Synthesis of N,N'-Diethylethylenediamine:
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Charge a high-pressure autoclave with 2-diethylaminoethyl chloride hydrochloride and water.
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Seal the autoclave and introduce an excess of liquid ammonia.
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Heat the reactor to a temperature between 10-100 °C, maintaining a pressure of 0-10 MPa for at least 4 hours.
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After the reaction, cool the autoclave and recover the excess ammonia.
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Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the inorganic salts.
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Separate the lower aqueous layer.
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Rectify the upper organic layer, collecting the fraction at 143-148 °C to yield N,N'-Diethylethylenediamine.
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Quantitative Data:
| Parameter | Value | Reference |
| Purity of 2-diethylaminoethyl chloride HCl | >99.5% | [1] |
| Molar Yield of 2-diethylaminoethyl chloride HCl | ~98% | [1] |
| Reaction Temperature (Amination) | 10-100 °C | [1] |
| Reaction Pressure (Amination) | 0-10 MPa | [1] |
| Boiling Point of N,N'-Diethylethylenediamine | 143-148 °C | [1] |
Logical Relationship Diagram:
Reaction of Diethylamine (B46881) with 2-Chloroethylamine (B1212225) Hydrochloride
This method involves the direct alkylation of diethylamine with 2-chloroethylamine hydrochloride in a high-pressure environment.
Mechanism:
The reaction is a nucleophilic substitution where the secondary amine, diethylamine, acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride. An acid-binding agent, such as sodium methoxide (B1231860), is used to neutralize the generated hydrochloric acid. The use of a Lewis acid catalyst like cuprous chloride can enhance the reaction rate.
Experimental Protocol: [2]
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Charge a high-pressure autoclave with diethylamine, 2-chloroethylamine hydrochloride, a sodium methoxide solution in methanol, and a catalytic amount of cuprous chloride.
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Seal the autoclave and heat the mixture to 100-200 °C, with the pressure reaching 0.52-1.60 MPa.
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Maintain the reaction for 3-8 hours.
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After cooling, transfer the reaction mixture and adjust the pH to ≥ 13 with a saturated sodium hydroxide (B78521) solution to precipitate inorganic salts.
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Separate the upper organic layer.
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Fractionally distill the organic layer to obtain N,N'-Diethylethylenediamine.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Diethylamine:2-Chloroethylamine HCl) | 1-8 : 1 | [2] |
| Reaction Temperature | 100-200 °C | [2] |
| Reaction Pressure | 0.52-1.60 MPa | [2] |
| Reaction Time | 3-8 hours | [2] |
| Yield | 78.6% | [2] |
| Purity | 99.2% | [2] |
Logical Relationship Diagram:
Synthesis via Nitrile Intermediates
This pathway involves the formation of a dinitrile intermediate followed by its reduction to the corresponding diamine.
From Acrylonitrile (B1666552)
This two-step process begins with the cyanoethylation of ethylenediamine, followed by the hydrogenation of the resulting N,N'-bis(2-cyanoethyl)ethylenediamine.
Mechanism:
The first step is a Michael addition, where the primary amine groups of ethylenediamine act as nucleophiles and add to the β-carbon of acrylonitrile. This reaction is typically base-catalyzed. The resulting dinitrile is then reduced to the primary amine. The hydrogenation is carried out using a catalyst, such as Raney nickel, under hydrogen pressure.
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Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine:
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In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as a monohydric alcohol.
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Slowly add acrylonitrile to the ethylenediamine solution. The reaction is exothermic and may require cooling to maintain the desired temperature.
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After the addition is complete, stir the mixture for several hours at a controlled temperature.
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-
Step 2: Hydrogenation to N,N'-Diethylethylenediamine:
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The crude N,N'-bis(cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenator.
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Add a hydrogenation catalyst (e.g., Raney nickel) and a solvent (e.g., methanolic ammonia).
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Pressurize the reactor with hydrogen (6-110 bar) and heat to 70-150 °C.[3]
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.
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The product is then purified by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Hydrogenation Pressure | 6-110 bar | [3] |
| Hydrogenation Temperature | 70-150 °C | [3] |
| Yield of N,N'-bis(3-aminopropyl)ethylenediamine | >80% | [3] |
Signaling Pathway Diagram:
Synthesis via Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.
Reductive Amination of Glyoxal (B1671930) with Ethylamine
While a specific protocol for N,N'-Diethylethylenediamine is not widely published, a plausible and efficient route involves the reaction of glyoxal with ethylamine, followed by in-situ reduction. A similar method is patented for the synthesis of the dimethyl analogue using methylamine.[4]
Mechanism:
The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of ethylamine. This intermediate is then reduced in the same pot to N,N'-Diethylethylenediamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) or catalytic hydrogenation being common choices.
Plausible Experimental Protocol:
-
To a solution of aqueous glyoxal in a suitable solvent like methanol, add two equivalents of ethylamine.
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Stir the mixture at room temperature for a period to allow for the formation of the diimine intermediate.
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Cool the reaction mixture and add a reducing agent, such as sodium borohydride, in portions.
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After the reduction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by distillation.
Experimental Workflow Diagram:
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines, avoiding over-alkylation. While not a direct route to N,N'-Diethylethylenediamine, a modified approach can be envisioned.
Mechanism:
A plausible adaptation involves the reaction of phthalic anhydride (B1165640) with ethylenediamine to form N,N'-ethylenebis(phthalimide). This protected diamine can then be N-alkylated with an ethyl halide. The final step involves the removal of the phthalimide (B116566) protecting groups, typically with hydrazine (B178648), to yield the desired product.
Plausible Experimental Protocol:
-
Step 1: Synthesis of N,N'-Ethylenebis(phthalimide):
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React phthalic anhydride with ethylenediamine in a suitable solvent, with heating, to form the bis-imide.[5]
-
-
Step 2: Diethylation:
-
Deprotonate the N,N'-ethylenebis(phthalimide) with a strong base.
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React the resulting anion with two equivalents of an ethyl halide (e.g., ethyl iodide).
-
-
Step 3: Deprotection:
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Treat the N,N'-diethyl-N,N'-ethylenebis(phthalimide) with hydrazine hydrate (B1144303) in a solvent like ethanol, under reflux, to cleave the phthalimide groups and liberate N,N'-Diethylethylenediamine.
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Signaling Pathway Diagram:
Conclusion
The synthesis of N,N'-Diethylethylenediamine can be achieved through several effective pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, cost of starting materials, and available equipment. The alkylation of halo-precursors and the cyanoethylation/hydrogenation route are well-established industrial methods. Reductive amination offers a potentially efficient and direct route, while the Gabriel synthesis provides a more classical, albeit multi-step, approach. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and process chemists in the selection and implementation of the most suitable synthetic strategy for their needs.
References
- 1. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 2. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 3. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 4. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
